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Compound of Interest

Compound Name:
(4-Bromophenyl)(2-

methylphenyl)methanol

CAS No.: 944695-76-5

Cat. No.: B1532358

Get Quote

Executive Summary
This technical guide provides a high-resolution spectral analysis of (4-Bromophenyl)(2-
methylphenyl)methanol (CAS: 17100-58-2), a diarylmethanol intermediate used in

pharmaceutical synthesis.[1]

Unlike generic spectral databases, this guide focuses on comparative performance—

specifically, how to distinguish this compound from its structural analogs (e.g., 4-

bromobenzhydrol) and synthetic precursors (e.g., 4-bromobenzaldehyde) using Fourier

Transform Infrared (FTIR) spectroscopy.[1] The analysis highlights the critical "fingerprint"

markers introduced by the ortho-methyl substitution, which serves as the primary differentiator

in quality control workflows.

Part 1: Technical Specifications & Structural
Context[2]
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Property Specification

Chemical Name (4-Bromophenyl)(2-methylphenyl)methanol

CAS Number 17100-58-2

Molecular Formula C₁₄H₁₃BrO

Molecular Weight 277.16 g/mol

Physical State Solid (MP: 76–80 °C)

Core Moiety Diarylmethanol (Benzhydrol) scaffold

Key Substituents
Para-bromo (4-position), Ortho-methyl (2-

position)

Structural Significance in Spectroscopy
The molecule features two distinct aromatic rings:

Ring A:Para-substituted (1,4-disubstitution) with a bromine atom.[1]

Ring B:Ortho-substituted (1,2-disubstitution) with a methyl group.[1]

This asymmetry creates a unique spectral signature in the fingerprint region (600–900 cm⁻¹)

that allows for immediate differentiation from symmetric analogs like 4,4'-dibromobenzhydrol.

Part 2: Comparative FTIR Spectral Performance
The following data compares the target product against its most common synthetic precursor

(4-Bromobenzaldehyde) and a close structural analog (4-Bromobenzhydrol).

Table 1: Critical Spectral Bands for Identification
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Diagnostic Value

O-H Stretch 3250–3450 Broad, Med

Product Marker.

Indicates formation of

the alcohol.[1] Absent

in aldehyde/ketone

precursors.[1]

C-H Stretch (sp³) 2920–2960 Weak/Med

Methyl Marker.

Specific to the ortho-

methyl group.[1]

Absent in non-

methylated analogs

(e.g., 4-

bromobenzhydrol).[1]

C=O Stretch 1680–1700 Absent

Purity Marker.

Presence of a strong

peak here indicates

unreacted

aldehyde/ketone

precursor.

C=C Aromatic 1580–1600 Medium

Skeletal ring

vibrations.[1] Common

to all diaryl systems.

[1]

C-O Stretch 1020–1050 Strong

Secondary alcohol C-

O stretch.[1] Confirms

the benzhydrol core.

OOP Bending (p) 810–840 Strong

Para-Substitution.

Characteristic of the

4-bromophenyl ring (2

adjacent H atoms).[1]

OOP Bending (o) 730–770 Strong Ortho-Substitution.

Characteristic of the
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2-methylphenyl ring (4

adjacent H atoms).[1]

C-Br Stretch 500–700 Med/Strong

Aryl bromide stretch.

[1] Often obscured but

critical for halogen

confirmation.[1]

Detailed Comparative Analysis
1. Differentiation from Precursors (Reaction Monitoring)
When synthesizing this compound via Grignard reaction (e.g., 4-Bromobenzaldehyde + 2-

Methylphenylmagnesium bromide), the most critical performance metric is the disappearance

of the Carbonyl (C=O) peak.

Precursor (Aldehyde): Shows a sharp, intense band at ~1690–1700 cm⁻¹.[1]

Target (Alcohol): Must show zero absorbance in the 1700 cm⁻¹ region.[1] The appearance of

a broad O-H band at 3300 cm⁻¹ confirms the nucleophilic addition was successful.

2. Differentiation from Non-Methylated Analogs
A common impurity or confusion point is 4-Bromobenzhydrol (lacking the methyl group).[1]

Target Product: Displays distinct aliphatic C-H stretching bands at ~2920 cm⁻¹ and ~2850

cm⁻¹ arising from the ortho-methyl group.[1]

Analog: Lacks these aliphatic bands (only aromatic C-H >3000 cm⁻¹ are present).[1][2]

Fingerprint Region: The target product exhibits a "dual-pattern" in the fingerprint region: one

band for para-substitution (~820 cm⁻¹) and a separate band for ortho-substitution (~750

cm⁻¹).[1] The analog only shows the para and mono-substituted phenyl patterns.

Part 3: Experimental Protocol for Spectral Validation
To ensure reproducible spectral data, follow this self-validating protocol. This method minimizes

water interference which can obscure the O-H region.
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Method A: ATR (Attenuated Total Reflectance) -
Recommended[1][2]

Applicability: Solid crystals or neat powder.[1]

Prerequisite: Sample must be dried (vacuum oven at 40°C for 4 hours) to remove synthesis

solvents (ether/THF).[1]

Step-by-Step:

Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).[1]

Sample Loading: Place ~5 mg of (4-Bromophenyl)(2-methylphenyl)methanol onto the

diamond crystal.

Compression: Apply high pressure using the anvil to ensure intimate contact.[1] Note: Poor

contact results in weak C-H bands.[1]

Acquisition: Scan from 4000 to 400 cm⁻¹.

Validation: Check the baseline at 1800–2500 cm⁻¹. Significant noise here indicates poor

crystal contact.[1]

Method B: KBr Pellet (Transmission)[2]
Applicability: High-resolution fingerprinting.[1]

Step-by-Step:

Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dry).[1]

Grind to a fine powder using an agate mortar (prevent water absorption).

Press at 10 tons for 2 minutes to form a transparent disc.

QC Check: If the pellet is opaque, light scattering will distort the baseline (the "Christiansen

effect"). Regrind and repress.[1][3][4][5]
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Part 4: Analytical Workflow Diagram
The following decision tree illustrates the logic for confirming the identity of (4-Bromophenyl)
(2-methylphenyl)methanol and distinguishing it from common process impurities.
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Start: Unknown Sample Spectrum

Check 1680-1700 cm⁻¹
(Carbonyl Region)

Strong Peak Present

Yes

Peak Absent

No

ID: Unreacted Precursor
(Aldehyde/Ketone)

Check 3200-3500 cm⁻¹
(Hydroxyl Region)

Broad Band Absent

No

Broad Band Present

Yes

Possible Ether/Alkane

Check 2900-2960 cm⁻¹
(Aliphatic C-H)

Band Absent

No

Band Present

Yes

ID: Non-Methylated Analog
(4-Bromobenzhydrol)

Check Fingerprint
(820 & 750 cm⁻¹)

CONFIRMED IDENTITY:
(4-Bromophenyl)(2-methylphenyl)methanol

Matches Ortho/Para Pattern

Click to download full resolution via product page
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Figure 1: Logic gate for spectral identification.[1] Note the critical role of the methyl C-H stretch

in distinguishing the target from generic benzhydrols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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